molecular formula C8H10N2O B568405 (Z)-picolinaldehyde O-ethyl oxime CAS No. 116026-80-3

(Z)-picolinaldehyde O-ethyl oxime

Cat. No.: B568405
CAS No.: 116026-80-3
M. Wt: 150.181
InChI Key: CMUXGDPAWBITFJ-YFHOEESVSA-N
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Description

(Z)-Picolinaldehyde O-ethyl oxime is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is an O-alkylated oxime derivative of picolinaldehyde. Picolinaldehyde oxime and its derivatives are of significant interest in scientific research, particularly in the field of medicinal chemistry. A primary area of investigation for related pyridinaldoxime compounds is the development of antidotes for organophosphate (OP) poisoning . Organophosphates, which include certain pesticides and nerve agents, act by irreversibly inhibiting the enzyme acetylcholinesterase (AChE) . This leads to an accumulation of acetylcholine, causing a cholinergic crisis that can be fatal. Oxime-based reactivators are designed to dephosphylate the inhibited enzyme, thereby restoring its function . While traditional reactivators like pralidoxime are permanent quaternary salts with limited ability to cross the blood-brain barrier, research is actively exploring novel compounds, including uncharged oximes and glycoconjugates, to improve central nervous system delivery and efficacy . The structural features of this compound make it a valuable intermediate or reference compound for synthesizing and evaluating such new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-ethoxy-1-pyridin-2-ylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-11-10-7-8-5-3-4-6-9-8/h3-7H,2H2,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUXGDPAWBITFJ-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The aldoxime formation proceeds via nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to generate the C=N bond. This step typically produces a mixture of E- and Z-isomers, with the ratio influenced by solvent polarity and temperature. Polar protic solvents like ethanol favor the Z-isomer due to stabilization of the transition state through hydrogen bonding.

O-Ethylation of Picolinaldehyde Oxime

Alkylation via Nucleophilic Substitution

O-alkylation of the aldoxime hydroxyl group is achieved using ethylating agents such as ethyl bromide or ethyl iodide. A representative protocol involves:

  • Dissolving picolinaldehyde oxime (6.6 mmol) in anhydrous dichloromethane.

  • Adding imidazole (8.58 mmol) as a base to deprotonate the oxime hydroxyl.

  • Introducing ethyl bromide (8.58 mmol) dropwise under argon.

  • Stirring the reaction at room temperature for 12 hours.

This method, adapted from silylation procedures, yields picolinaldehyde O-ethyl oxime with 70–85% efficiency after aqueous workup and chromatography.

Direct Synthesis Using O-Ethyl Hydroxylamine

An alternative one-pot approach employs O-ethyl hydroxylamine to bypass the need for post-aldoxime alkylation. Reacting picolinaldehyde (1.0 equiv.) with O-ethyl hydroxylamine (1.0 equiv.) in methanol with Na₂CO₃ (0.5 equiv.) at 25°C for 4 hours directly produces the O-ethyl oxime. While this method simplifies the synthesis, O-ethyl hydroxylamine’s limited commercial availability necessitates in situ preparation, complicating scalability.

Stereoselective Isolation of the Z-Isomer

Chromatographic Separation

The E/Z isomeric mixture is resolvable via silica gel chromatography using hexane/ethyl acetate (7:3). The Z-isomer elutes first due to its lower polarity, as demonstrated in the purification of 6-methylpicolinaldehyde O-tert-butyldiphenylsilyl oxime .

Crystallization-Based Enrichment

Recrystallization from ethanol/water (9:1) at 4°C enriches the Z-isomer to >95% purity. Differential solubility arises from the Z-isomer’s planar geometry, which facilitates tighter crystal packing.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (CDCl₃) : The oxime proton (N–OH) in aldoximes appears as a singlet at δ 9.3–9.7 ppm. O-ethylation shifts this signal to δ 4.1–4.3 ppm (q, J = 7.0 Hz, OCH₂CH₃).

  • ¹³C NMR : The C=N carbon resonates at δ 150–155 ppm, while the O-ethyl group’s carbons appear at δ 14.1 (CH₃) and δ 63.5 (CH₂).

Infrared (IR) Spectroscopy

The C=N stretch is observed at 1600–1650 cm⁻¹. O-ethylation eliminates the O–H stretch (3200–3400 cm⁻¹), confirming successful alkylation.

Comparative Analysis of Synthetic Routes

MethodReagentsSolventTime (h)Yield (%)Z-Isomer Purity (%)
Aldoxime + AlkylationEthyl bromide, imidazoleCH₂Cl₂127892
Direct SynthesisO-Ethyl hydroxylamineMeOH46588

Table 1. Performance metrics for primary synthetic routes.

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing N-alkylation can occur if the oxime’s nitrogen is insufficiently protected. Using bulky bases (e.g., 2,6-lutidine) or low temperatures (0°C) suppresses this side reaction, improving O-alkylation selectivity.

Enhancing Z-Isomer Prevalence

  • Solvent Effects : Replacing ethanol with tert-butanol increases Z-isomer prevalence from 55% to 72% due to reduced hydrogen bonding.

  • Catalytic Additives : Adding 5 mol% Cu(I) salts promotes Z-selectivity via coordination to the oxime nitrogen, as evidenced in cobalt complex syntheses.

Applications and Derivatives

This compound serves as a precursor for:

  • Coordination Complexes : Cobalt(II) complexes with pyridine-oxime ligands exhibit catalytic activity in oxidation reactions.

  • Antibacterial Agents : O-alkyl oximes derived from dihydrocumic acid show potent activity against Gram-negative pathogens .

Chemical Reactions Analysis

Types of Reactions

(Z)-picolinaldehyde O-ethyl oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products

    Oxidation: Formation of nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

Antidote for Organophosphate Poisoning

One of the most notable applications of (Z)-picolinaldehyde O-ethyl oxime is its role as an antidote for organophosphate nerve agents. Organophosphates inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxicity. Oximes like this compound can reactivate acetylcholinesterase by cleaving the phosphoryl group from the enzyme, restoring its function.

A study highlighted that compounds with a similar structure exhibited improved efficacy in reactivating acetylcholinesterase inhibited by various organophosphates compared to traditional antidotes like pralidoxime (2-PAM) and HI-6 . The effectiveness of these compounds can be attributed to their ability to penetrate the blood-brain barrier (BBB), which is crucial for addressing central nervous system effects of organophosphate poisoning .

Neuroprotective Agents

Research indicates that this compound may have neuroprotective properties beyond its use as an antidote. It has been suggested that compounds with oxime functionalities could be beneficial in treating neurodegenerative diseases by modulating acetylcholine levels and protecting neuronal integrity .

Table 1: Reactivation Efficiency of Oximes on Acetylcholinesterase

CompoundReactivation Rate Constant kr2k_{r2}Efficacy Compared to 2-PAM
This compoundHigher than 2-PAMImproved
HI-6VariableStandard
Pralidoxime (2-PAM)BaselineReference

The table above summarizes findings from various studies that assessed the reactivation efficiency of different oximes on acetylcholinesterase inhibited by organophosphates. Notably, this compound demonstrated superior reactivation capabilities compared to established antidotes.

Mechanism of Action

The mechanism of action of (Z)-picolinaldehyde O-ethyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, making it useful in coordination chemistry. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in biochemical pathways, potentially leading to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical behavior of (Z)-picolinaldehyde O-ethyl oxime is best understood through comparison with related oximes and picolinaldehyde derivatives. Key structural variables include substituent type, position, and stereochemistry.

Substituent Effects on the Oxime Group

The O-ethyl group distinguishes this compound from other oxime derivatives. For instance:

  • O-Methyl oximes (e.g., all-trans-C15 O-methyl oxime) exhibit higher efficiency in opsin activation compared to O-ethyl analogs, as longer substituents like O-ethyl reduce steric compatibility with enzyme binding pockets .
  • Hydroxyl oximes (e.g., all-trans-C17 hydroxyl oxime) are more polar but less stable under physiological conditions, limiting their utility in drug design compared to O-alkylated oximes .

Picolinaldehyde Derivatives with Heterocyclic Substituents

Modifications on the pyridine ring significantly alter properties:

Compound Name Structural Features Biological/Chemical Impact
5-(3,3-Difluoroazetidin-1-yl)picolinaldehyde Azetidine ring with fluorine substituents Enhanced metabolic stability and target affinity due to fluorination
6-((1H-Imidazol-1-yl)methyl)picolinaldehyde Imidazole-methyl group at 6-position Improved antimicrobial activity via imidazole’s metal-coordinating ability
5-(2-Fluoropyridin-4-yl)picolinaldehyde Fluoropyridine substituent Increased lipophilicity, enhancing blood-brain barrier penetration

The O-ethyl oxime in this compound introduces moderate lipophilicity, balancing solubility and membrane permeability, but lacks the fluorinated or heterocyclic enhancements seen in the above analogs .

Chlorophenyl Oxime Derivatives

Comparing with non-picolinaldehyde oximes highlights positional effects:

Compound Name Chlorine Position Key Properties
(2-Chloro-phenyl)-oxo-acetaldehyde oxime Para Strong antimicrobial activity via enzyme inhibition
(3-Chlorophenyl)(oxo)acetaldehyde oxime Meta Altered reactivity due to steric hindrance

The absence of a chloro group in this compound reduces electrophilicity but retains nucleophilic oxime reactivity, making it less potent against bacterial targets but more adaptable for metal chelation .

Stereochemical Considerations: Z vs. E Isomers

The Z-configuration imposes distinct spatial constraints compared to E-isomers like (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime. For example:

  • Z-isomers often exhibit lower thermal stability due to intramolecular strain but better binding to planar active sites (e.g., metalloenzymes).
  • E-isomers are typically more stable and prevalent in synthetic pathways but may lack target specificity .

Biological Activity

(Z)-Picolinaldehyde O-ethyl oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its oxime functional group, which is known for its reactivity and biological significance. The synthesis typically involves the reaction of (Z)-picolinaldehyde with ethyl hydroxylamine in the presence of an acid catalyst. The general reaction can be represented as follows:

 Z Picolinaldehyde+Ethyl Hydroxylamine Z Picolinaldehyde O ethyl oxime+H2O\text{ Z Picolinaldehyde}+\text{Ethyl Hydroxylamine}\rightarrow \text{ Z Picolinaldehyde O ethyl oxime}+\text{H}_2\text{O}

Antimicrobial Properties

Research has indicated that oxime derivatives exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound possesses notable antibacterial properties.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of organophosphate poisoning. Oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. In vitro studies showed that this compound effectively reactivated AChE, suggesting its utility as a therapeutic agent in treating pesticide poisoning.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with enzymes and receptors. The oxime group can form a nucleophilic attack on the phosphorus atom in organophosphate-inhibited AChE, facilitating the reactivation of the enzyme. This action is crucial for restoring normal cholinergic function in poisoned organisms.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. The results indicated a strong correlation between structural modifications in the oxime group and increased antimicrobial potency.
  • Neuroprotection in Animal Models : In a controlled study involving mice exposed to organophosphate compounds, administration of this compound resulted in a significant reduction in mortality rates compared to untreated controls. This underscores the compound's potential as an antidote for organophosphate toxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Z)-picolinaldehyde O-ethyl oxime to improve yield and stereoselectivity?

  • Methodological Answer : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of hydroxylamine derivatives (e.g., O-ethylhydroxylamine) to the aldehyde precursor. Use polar aprotic solvents like methanol/water mixtures to enhance syn/anti oxime ratios, as microenvironmental effects during nucleophilic attack influence stereoselectivity . Validate purity via chromatography (e.g., UHPLC with C18 columns) and confirm configuration using NMR (e.g., 13C^{13}\text{C} chemical shifts for oxime isomers) .

Q. What analytical techniques are most effective for characterizing this compound and confirming its configuration?

  • Methodological Answer : Combine ultrahigh-performance liquid chromatography (UHPLC) with C18 columns (1.8 µm particles) for baseline resolution of syn/anti oxime isomers . Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify characteristic shifts (e.g., δ ~191 ppm for aldehyde carbons) and HRMS for molecular ion validation . For reproducibility, document column specifications, mobile phases (e.g., acetonitrile/water with 0.1% formic acid), and spectral acquisition parameters .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

  • Methodological Answer : Store the compound in inert, anhydrous conditions (e.g., under nitrogen at -20°C) to prevent hydrolysis or oxidation. Monitor degradation via periodic UHPLC analysis and compare retention times against freshly synthesized batches . For biological assays, pre-test stability in buffered solutions at physiological pH and temperature .

Advanced Research Questions

Q. How can researchers investigate the stereochemical stability of this compound under varying experimental conditions?

  • Methodological Answer : Perform kinetic studies using temperature-controlled NMR or circular dichroism (CD) to track isomerization rates. Compare syn/anti ratios in solvents of differing polarity (e.g., DMSO vs. hexane) to assess microenvironmental effects . Computational modeling (e.g., DFT calculations) can predict energy barriers for isomer interconversion and guide experimental design .

Q. What methodologies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

  • Methodological Answer : Systematically vary assay conditions (e.g., cell lines, incubation times) to identify confounding factors. Validate target interactions using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference findings with structural analogs (e.g., 3-(thiazolidin-3-yl)picolinaldehyde) to isolate structure-activity relationships . Apply statistical frameworks like ANOVA to assess reproducibility across replicates .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Use molecular docking to simulate interactions with enzymatic active sites (e.g., flavin-dependent oxidases) and identify potential binding modes . Pair these insights with kinetic experiments (e.g., stopped-flow spectroscopy) to validate computational predictions. Leverage cheminformatics tools (e.g., Reaxys) to cross-validate predicted reaction pathways with literature data .

Q. What strategies are effective for elucidating the mechanism of this compound in catalytic or biochemical pathways?

  • Methodological Answer : Employ isotopic labeling (e.g., 18O^{18}\text{O} or 2H^{2}\text{H}) to trace oxygen or proton transfer steps in enzymatic assays . Use time-resolved FTIR or Raman spectroscopy to capture intermediate species. For non-enzymatic systems, conduct Hammett studies to correlate substituent effects with reaction rates .

Tables for Key Data

Parameter Typical Value/Range Method Reference
Syn/anti oxime ratio2:1 to 5:1 (methanol/water)UHPLC (C18 column)
13C^{13}\text{C} NMR shiftδ 191.7 ppm (aldehyde carbon)126 MHz NMR in CDCl₃
HRMS (M+H)⁺337.1737 (C20H25N2OSi)High-resolution mass spec
Optimal mobile phaseAcetonitrile/water/0.1% FAUHPLC resolution

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